Benzedrone (hydrochloride)

概要

説明

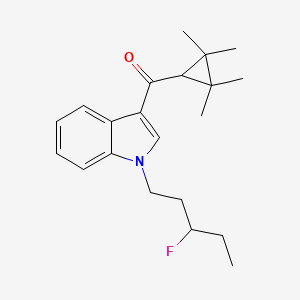

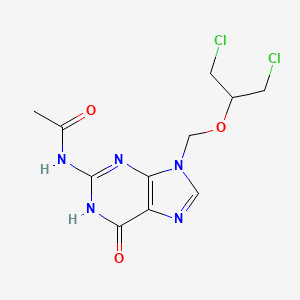

ベンゼドロン (塩酸塩) は、4-メチルメトカチノンとしても知られており、カチノン類に属する合成興奮剤です。構造的にメフェドロンと関連しており、アミノメチル基がベンジル部分で置換されているのが特徴です。 この化合物は、主にその興奮作用のために法医学および研究用途で使用されています .

2. 製法

合成経路と反応条件: ベンゼドロン (塩酸塩) は、いくつかの化学経路で合成できます。一般的な方法の1つは、4-メチルプロピオフェノンとベンジルアミンを還元アミノ化条件下で反応させることです。この反応は通常、メタノールなどの溶媒中でシアン化ホウ素ナトリウムなどの還元剤を使用します。得られた生成物は、塩酸で処理することにより塩酸塩に変換されます。

工業的生産方法: ベンゼドロン (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度と高収率を確保するための反応条件の厳格な制御が必要です。 最終生成物は、多くの場合、結晶化され、再結晶技術によって精製され、研究目的のために必要な品質が達成されます .

作用機序

ベンゼドロン (塩酸塩) の作用機序には、脳内のモノアミン輸送体との相互作用が含まれます。それは主にドーパミン、ノルエピネフリン、セロトニンの輸送体を標的とし、これらの神経伝達物質の放出の増加と再取り込みの阻害につながります。これは、刺激と幸福感を高めます。 正確な分子経路と標的はまだ調査中ですが、他の合成カチノンと類似していると考えられています .

類似の化合物:

メフェドロン: ベンジル部分ではなくアミノメチル基を持つ類似の構造。

メトカチノン: ベンゼドロンに存在する芳香族置換がない。

エチロン: 芳香族環にメチル基ではなくエチル基が含まれている。

独自性: ベンゼドロン (塩酸塩) は、その特定の置換パターンによって独特であり、これは薬理学的特性と代謝経路に影響を与えます。 ベンジル部分は、他のカチノンと区別され、生物学的標的との相互作用とその全体的な影響を変える可能性があります .

生化学分析

Biochemical Properties

Benzedrone (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters . These interactions lead to the inhibition of reuptake and increased release of these neurotransmitters, resulting in stimulatory effects. Additionally, Benzedrone (hydrochloride) may interact with cytochrome P450 enzymes, influencing its metabolism and biotransformation .

Cellular Effects

Benzedrone (hydrochloride) exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase intracellular calcium levels, which can affect various cellular processes, including neurotransmitter release and muscle contraction . Furthermore, Benzedrone (hydrochloride) can modulate the activity of protein kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events .

Molecular Mechanism

The molecular mechanism of action of Benzedrone (hydrochloride) involves its binding interactions with monoamine transporters. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, Benzedrone (hydrochloride) increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission . Additionally, the compound may act as a substrate for these transporters, promoting the release of neurotransmitters through reverse transport . Benzedrone (hydrochloride) may also interact with other biomolecules, such as ion channels and receptors, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzedrone (hydrochloride) can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that Benzedrone (hydrochloride) can induce changes in cellular function, including alterations in gene expression and protein synthesis . These temporal effects are important considerations for researchers studying the compound’s pharmacokinetics and pharmacodynamics .

Dosage Effects in Animal Models

The effects of Benzedrone (hydrochloride) in animal models vary with different dosages. At low doses, the compound exhibits stimulatory effects, increasing locomotor activity and inducing hyperactivity . At higher doses, Benzedrone (hydrochloride) can cause adverse effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage . These findings highlight the importance of dose-dependent studies in understanding the compound’s safety and efficacy .

Metabolic Pathways

Benzedrone (hydrochloride) undergoes metabolism through various pathways, including oxidation, reduction, and conjugation reactions . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of Benzedrone (hydrochloride) play a crucial role in determining its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Benzedrone (hydrochloride) is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various transporters and binding proteins . The localization and accumulation of Benzedrone (hydrochloride) in specific tissues can influence its pharmacological effects and toxicity .

Subcellular Localization

The subcellular localization of Benzedrone (hydrochloride) is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct Benzedrone (hydrochloride) to specific organelles, affecting its activity and function . Understanding the subcellular localization of Benzedrone (hydrochloride) is essential for elucidating its mechanism of action and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: Benzedrone (hydrochloride) can be synthesized through several chemical routes. One common method involves the reaction of 4-methylpropiophenone with benzylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride in a solvent like methanol. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of Benzedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often crystallized and purified through recrystallization techniques to achieve the desired quality for research purposes .

化学反応の分析

反応の種類: ベンゼドロン (塩酸塩) は、次のようなさまざまな化学反応を起こします。

酸化: 対応するケトンまたはカルボン酸を形成するために酸化できます。

還元: この化合物は、2級アミンを形成するために還元できます。

置換: 芳香族環で求電子置換反応が起こりえます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 無水溶媒中の水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

置換: ルイス酸触媒の存在下での臭素または塩素などのハロゲン化剤。

主要な生成物:

酸化: 4-メチルベンゾフェノンまたは4-メチル安息香酸の生成。

還元: 4-メチルフェニル-2-フェニルエチルアミンの生成。

置換: ベンゼドロンのハロゲン化誘導体の生成.

4. 科学研究における用途

ベンゼドロン (塩酸塩) は、科学研究においていくつかの用途があります。

化学: 合成カチノンの同定および定量のための分析化学における標準物質として使用されます。

生物学: 神経伝達物質系への影響と潜在的な神経毒性を研究しています。

医学: 潜在的な治療効果と毒性学的特性について調査されています。

科学的研究の応用

Benzedrone (hydrochloride) has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.

Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.

Medicine: Investigated for its potential therapeutic effects and toxicological properties.

Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms

類似化合物との比較

Mephedrone: Similar structure but with an amino methyl group instead of a benzyl moiety.

Methcathinone: Lacks the aromatic substitution present in Benzedrone.

Ethylone: Contains an ethyl group instead of a methyl group on the aromatic ring.

Uniqueness: Benzedrone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic pathways. Its benzyl moiety differentiates it from other cathinones, potentially altering its interaction with biological targets and its overall effects .

特性

IUPAC Name |

2-(benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZXDZKHNXHQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI)](/img/new.no-structure.jpg)